GRN-529

Description

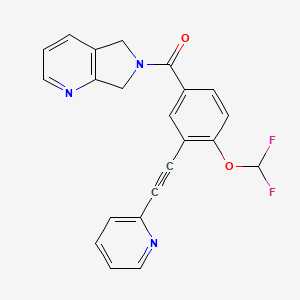

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMSIRHBAVREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030348 | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253291-12-1 | |

| Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GRN-529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRN-529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GRN-529: A Technical Guide to its Mechanism of Action on mGluR5

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GRN-529, focusing on its mechanism of action as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.

Core Mechanism of Action

This compound is a potent and selective negative allosteric modulator of the mGluR5 receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct, topographically separate site on the receptor.[4] This binding event induces a conformational change in the receptor, which in the case of a NAM like this compound, reduces the affinity and/or efficacy of the orthosteric agonist, glutamate.[4] This modulation effectively dampens the downstream signaling cascade initiated by glutamate binding.

The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gqα subunit.[5][6] This initiates a canonical signaling pathway involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] This cascade ultimately influences neuronal excitability and synaptic plasticity.[4][5] this compound inhibits this pathway by allosterically reducing the receptor's response to glutamate.

References

- 1. This compound [medbox.iiab.me]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 7. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to GRN-529: A Negative Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of GRN-529, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of mGluR5 modulation.

Chemical Structure and Properties

This compound is a novel small molecule with the IUPAC name (4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone[1] |

| CAS Number | 1253291-12-1 |

| PubChem CID | 59548652 |

| ChemSpider ID | 27471591 |

| Molecular Formula | C₂₂H₁₅F₂N₃O₂[1] |

| Molar Mass | 391.38 g/mol |

| SMILES | O=C(N1CC2=C(C1)C=CN=C2)C3=CC=C(OC(F)F)C(=C3)C#CC4=CC=CC=N4 |

| InChI | InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 620.9 ± 55.0 °C at 760 mmHg |

| Flash Point | 329.3 ± 31.5 °C |

| Vapor Pressure | 0.0 ± 1.8 mmHg at 25°C |

| Index of Refraction | 1.655 |

| LogP | 2.11 |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound is a high-affinity, potent, and selective negative allosteric modulator of the mGluR5 receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous agonist binding site, thereby altering the receptor's response to the agonist. As a negative allosteric modulator, this compound reduces the maximal response and/or the potency of glutamate at the mGluR5 receptor.

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species | Assay | Reference |

| Kᵢ | 5.4 nM | Cell-based pharmacology assays | [1] | |

| IC₅₀ | 3.1 nM | Cell-based pharmacology assays | [1] | |

| Selectivity | >1000-fold vs mGluR1 | Cell-based pharmacology assays | [1] |

The high selectivity of this compound for mGluR5 over other metabotropic glutamate receptors, particularly the closely related mGluR1, is a key feature that minimizes off-target effects.

Mechanism of Action and Signaling Pathway

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαq/11 family of G-proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that plays a crucial role in synaptic plasticity, learning, and memory.

The canonical signaling pathway for mGluR5 is as follows:

-

Glutamate Binding: The endogenous agonist, glutamate, binds to the orthosteric site on the mGluR5 receptor.

-

G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Downstream Effects: Activated PKC can then phosphorylate various downstream targets, including other receptors and ion channels, leading to a modulation of neuronal excitability and synaptic transmission. This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

This compound, as a negative allosteric modulator, binds to a topographically distinct site on the mGluR5 receptor and reduces the efficacy of glutamate-mediated activation of this signaling cascade.

References

GRN-529: A Technical Chronicle of a Novel mGluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRN-529, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), emerged from the discovery efforts at Wyeth and was later investigated by Pfizer for its therapeutic potential in a range of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's pharmacological profile, its efficacy in various animal models of disease, and the experimental methodologies employed in its assessment. The document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the journey of a promising neurological drug candidate.

Introduction

The glutamatergic system, particularly the metabotropic glutamate receptor 5 (mGluR5), has been a focal point for therapeutic intervention in a variety of neurological and psychiatric disorders. Overactivity of this receptor has been implicated in the pathophysiology of conditions such as depression, anxiety, and autism spectrum disorders.[1] this compound was developed as a negative allosteric modulator to attenuate mGluR5 signaling, offering a potential new avenue for treatment. This document chronicles the scientific journey of this compound, from its initial synthesis to its preclinical proof-of-concept studies.

Discovery and Synthesis

This compound was first disclosed in a patent application by Wyeth, detailing a series of novel compounds designed as mGluR5 modulators. The core focus of the invention was to identify compounds with high affinity and selectivity for mGluR5, leading to the identification of this compound as a lead candidate.

Experimental Protocol: Synthesis of this compound

The following is a generalized synthetic scheme based on the patent literature. Specific reagents, conditions, and purification methods would be detailed in the full patent document.

The synthesis of this compound likely involved a multi-step process culminating in the final molecule. A plausible synthetic route would involve the coupling of key aromatic and heterocyclic intermediates. For instance, a substituted pyridine derivative could be coupled with a functionalized phenylacetylene component via a Sonogashira or similar cross-coupling reaction. Subsequent modifications and purifications would yield the final this compound compound.

Pharmacological Profile

This compound is characterized as a high-affinity, potent, and selective mGluR5 negative allosteric modulator. In vitro studies have demonstrated its robust activity at the target receptor.

Quantitative Data: In Vitro Pharmacology

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 5.4 nM | Rat | Radioligand Binding Assay | [2] |

| IC50 | 3.1 nM | Human | Functional Assay (Calcium Mobilization) | [2] |

Experimental Protocol: Radioligand Binding Assay

The affinity of this compound for mGluR5 was determined using a radioligand binding assay with rat brain tissue. Membranes from the cortex were incubated with a radiolabeled mGluR5 antagonist, such as [³H]MPEP, in the presence of varying concentrations of this compound. The displacement of the radioligand by this compound was measured to calculate the inhibition constant (Ki).

Experimental Protocol: Functional Assay (Calcium Mobilization)

The functional potency of this compound was assessed in a cell-based assay measuring the inhibition of glutamate-induced intracellular calcium mobilization. Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 receptor were pre-incubated with different concentrations of this compound. The cells were then stimulated with a sub-maximal concentration of glutamate, and the resulting increase in intracellular calcium was measured using a fluorescent calcium indicator. The IC50 value was determined from the concentration-response curve of this compound's inhibitory effect.

Preclinical Efficacy

This compound demonstrated a broad spectrum of activity in various preclinical models, suggesting its potential therapeutic utility in several CNS disorders.

Treatment-Resistant Depression and Anxiety

Studies in rodent models of depression and anxiety revealed that this compound exhibited antidepressant- and anxiolytic-like effects.[2]

| Animal Model | Species | Endpoint | This compound Effect | Reference |

| Forced Swim Test | Mouse | Immobility Time | Significant Decrease | [2] |

| Tail Suspension Test | Mouse | Immobility Time | Significant Decrease | [2] |

| Elevated Plus Maze | Rat | Time in Open Arms | Significant Increase | [2] |

Mice were individually placed in a cylinder filled with water from which they could not escape. The duration of immobility, a measure of behavioral despair, was recorded during the last few minutes of the test. This compound was administered prior to the test, and its effect on immobility time was compared to a vehicle control.

Autism Spectrum Disorders

A significant investigation into the effects of this compound was conducted in mouse models of autism. The study, a collaboration between Pfizer and the National Institutes of Health, demonstrated that this compound could ameliorate core behavioral deficits associated with the disorder.[3]

| Animal Model | Species | Endpoint | This compound Effect | Reference |

| BTBR T+ Itpr3tf/J (BTBR) Mouse | Mouse | Repetitive Grooming | Significant Decrease | [3] |

| BTBR Mouse | Mouse | Social Preference | Partial Reversal of Deficit | [3] |

The social preference of BTBR mice was assessed in a three-chambered apparatus. The test mouse was allowed to explore a central chamber and two side chambers, one containing a novel mouse (stranger 1) and the other empty. The amount of time spent in each side chamber and interacting with the stranger mouse was recorded. This compound was administered before the test to evaluate its impact on social behavior.

Development History and Current Status

This compound was initially developed by Wyeth. Following Pfizer's acquisition of Wyeth in 2009, the compound became part of Pfizer's neuroscience pipeline. Preclinical studies, particularly in the context of autism, were published around 2012. However, despite the promising preclinical data, there is no public record of this compound entering clinical trials. Pfizer's pipeline updates from the period between 2012 and 2015 show a general trend of shifting R&D focus, and it is likely that the development of this compound was discontinued during this time.[1][4][5][6] There have been no official statements from Pfizer detailing the specific reasons for the cessation of its development.

Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR5 and Inhibition by this compound

Caption: this compound acts as a negative allosteric modulator of mGluR5, inhibiting Gq-protein signaling.

This compound Discovery and Preclinical Development Workflow

Caption: The development path of this compound from discovery to its eventual discontinuation.

Conclusion

This compound represents a well-characterized mGluR5 negative allosteric modulator with a compelling preclinical profile. The data generated from in vitro and in vivo studies highlighted its potential as a therapeutic agent for complex neuropsychiatric disorders. While the development of this compound did not proceed to clinical trials, the extensive preclinical research provides valuable insights into the therapeutic potential of targeting the mGluR5 receptor. The detailed experimental protocols and quantitative data presented in this guide serve as a useful reference for the scientific community, contributing to the broader understanding of mGluR5 pharmacology and the development of future CNS therapeutics.

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. honors.libraries.psu.edu [honors.libraries.psu.edu]

- 5. pfizer.com [pfizer.com]

- 6. spglobal.com [spglobal.com]

GRN-529: A Comprehensive Technical Guide to its Glutamate Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRN-529 is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides an in-depth technical overview of its selectivity profile across various glutamate receptor subtypes. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of this compound's pharmacological properties.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating synaptic transmission and plasticity. These receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs). The mGluR family consists of eight subtypes (mGluR1-8), which are further divided into three groups based on sequence homology, pharmacology, and signal transduction pathways. This compound has emerged as a significant research tool and potential therapeutic agent due to its specific interaction with mGluR5, a receptor implicated in various neurological and psychiatric disorders. Understanding the precise selectivity profile of this compound is critical for elucidating its mechanism of action and predicting its physiological effects.

Selectivity Profile of this compound for Glutamate Receptors

This compound demonstrates remarkable selectivity for mGluR5 over other glutamate receptor subtypes. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of this compound at mGluR5

| Parameter | Value (nM) |

| Ki | 5.4[1] |

| IC50 | 3.1[1] |

Table 2: Selectivity of this compound against other mGluR Subtypes

| Receptor Subtype | Selectivity vs. mGluR5 |

| mGluR1 | >1000-fold[1] |

| mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8 | No significant activity reported in publicly available literature. |

Table 3: Selectivity of this compound against Ionotropic Glutamate Receptors

| Receptor Family | Subtypes | Activity of this compound |

| AMPA | GluA1-4 | No significant activity reported in publicly available literature. |

| NMDA | GluN1, GluN2A-D, GluN3A-B | No significant activity reported in publicly available literature. |

| Kainate | GluK1-5 | No significant activity reported in publicly available literature. |

Note: While extensive screening data for this compound against all glutamate receptor subtypes is not fully available in the public domain, the high selectivity observed against mGluR1 suggests a favorable profile. Further studies would be required to definitively quantify the activity at other mGluR and iGluR subtypes.

Experimental Protocols

The characterization of this compound's selectivity profile relies on specific in vitro assays. The following sections detail the methodologies for two key experimental procedures.

Radioligand Binding Assay for mGluR5

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for the mGluR5 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human mGluR5.

-

Radioligand: [³H]MPEP (a known mGluR5 NAM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h-mGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]MPEP (typically at its Kd value), and varying concentrations of this compound or vehicle.

-

For determining non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled MPEP.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by an agonist, thereby determining its functional potency (IC50).

Objective: To determine the IC50 of this compound in inhibiting glutamate-induced calcium mobilization in cells expressing mGluR5.

Materials:

-

Cell Line: HEK293 cells stably expressing human mGluR5.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Agonist: L-Glutamate.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

-

Cell Plating:

-

Seed HEK293-h-mGluR5 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye loading solution to the cells.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells with assay buffer to remove extracellular dye.

-

-

Compound Addition:

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a sub-maximal concentration (EC80) of L-glutamate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

This compound, as a negative allosteric modulator, does not directly compete with glutamate for its binding site but rather binds to a distinct allosteric site on the mGluR5 receptor. This binding event induces a conformational change that reduces the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Experimental Workflow for this compound Characterization

The characterization of a novel compound like this compound typically follows a structured workflow, starting from initial screening to detailed pharmacological profiling.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of mGluR5. The data presented in this guide highlight its specificity, which is a critical attribute for a pharmacological tool and a potential therapeutic candidate. The detailed experimental protocols provide a foundation for researchers to replicate and build upon the existing characterization of this compound. The visualization of the mGluR5 signaling pathway and the experimental workflow offers a clear framework for understanding the context of this compound's action and discovery. Further research to delineate the complete selectivity profile of this compound across all glutamate receptor subtypes will be invaluable for its continued development and application in neuroscience research.

References

In Vitro Characterization of GRN-529: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GRN-529 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate the replication and extension of these findings in a research setting.

Core Pharmacological Profile

This compound exhibits high affinity and potency for the mGluR5 receptor, with a significant selectivity margin over other mGluR subtypes. These properties make it a valuable tool for studying the physiological and pathological roles of mGluR5.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 5.4 nM | Measured in cell-based pharmacology assays, indicating a high affinity for the mGluR5 receptor.[2] |

| Functional Potency (IC50) | 3.1 nM | Determined in cell-based assays, demonstrating potent inhibition of mGluR5 activity.[2] |

| Selectivity | >1000-fold | Exhibits over 1000-fold selectivity for mGluR5 compared to the closely related mGluR1.[2] |

Signaling Pathway Modulation

This compound, as a negative allosteric modulator, does not directly compete with the endogenous ligand glutamate. Instead, it binds to a distinct allosteric site on the mGluR5 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby attenuating downstream signaling.

The primary signaling cascade initiated by the activation of mGluR5, a Gq-coupled receptor, is the phospholipase C (PLC) pathway. Upon glutamate binding, mGluR5 activates Gq, which in turn stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound negatively modulates this entire cascade by diminishing the initial activation of Gq.

References

GRN-529: A High-Afinity Negative Allosteric Modulator of mGluR5

An In-depth Technical Guide on the Binding Affinity and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of GRN-529 and mGluR5 Interaction

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This small molecule does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or impairs its ability to activate downstream signaling pathways.[4] The primary mechanism of action is the attenuation of glutamate-induced Gqα-mediated signaling.[5]

Quantitative Binding Affinity Data

The binding affinity of this compound for the mGluR5 receptor has been characterized through cell-based pharmacology assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value (nM) | Description |

| Ki | 5.4 | Inhibition constant, a measure of the binding affinity of this compound to mGluR5. A lower Ki value indicates a higher binding affinity.[3] |

| IC50 | 3.1 | Half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the mGluR5 response in a functional assay.[3] |

This compound exhibits high selectivity for mGluR5, with over 1000-fold greater selectivity against the closely related mGluR1 receptor.[3]

Experimental Protocols

The determination of this compound's binding affinity to mGluR5 is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.

Radioligand Binding Assay for mGluR5

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled allosteric modulator.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line expressing recombinant human or rat mGluR5 (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated known mGluR5 NAM, such as [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine) or a derivative like [3H]methoxyPEPy.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity mGluR5 NAM (e.g., 10 µM MPEP).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate salts.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing mGluR5 to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a saturating concentration of a non-radiolabeled competitor instead of the test compound.

-

For determining total binding, add assay buffer instead of the test compound.

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter plates and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from the total binding and the competitor-containing wells to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of mGluR5 and Inhibition by this compound

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound as a Negative Allosteric Modulator

Caption: Logical flow of this compound's mechanism as a NAM.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of GRN-529 in Rodent Models: A Technical Overview

Despite extensive investigation into the pharmacological effects of GRN-529, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), detailed quantitative pharmacokinetic data in rodent models remains largely unavailable in the public domain. This comprehensive guide synthesizes the currently accessible information and outlines the standard experimental protocols utilized in such preclinical studies.

This compound has been the subject of multiple preclinical studies investigating its therapeutic potential in conditions such as depression, anxiety, and pain.[1] These studies have demonstrated a strong correlation between target engagement, systemic exposure, and pharmacological efficacy, highlighting the importance of understanding its pharmacokinetic profile. However, specific quantitative parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability have not been publicly disclosed.

Inferred Pharmacokinetic Characteristics

While precise data is lacking, the effective oral administration of this compound in various rodent behavioral models suggests adequate oral absorption and central nervous system (CNS) penetration to elicit a pharmacological response.[1] Efficacy has been observed across a dose range of 0.1 to 30 mg/kg administered orally (p.o.) in both mice and rats.[1] The correlation between exposure and efficacy implies a dose-dependent increase in plasma and brain concentrations, although the exact relationship and key pharmacokinetic metrics remain proprietary information.

Standard Experimental Protocols for Rodent Pharmacokinetic Studies

In the absence of specific published protocols for this compound, this section details the standard methodologies employed for determining the pharmacokinetic profiles of novel compounds in rodent models. These protocols are fundamental to preclinical drug development and would have been integral to the characterization of this compound.

Table 1: Typical Experimental Design for a Rodent Pharmacokinetic Study

| Parameter | Description |

| Animal Species | Mouse (e.g., C57BL/6, CD-1), Rat (e.g., Sprague-Dawley, Wistar) |

| Animal Model | Healthy, male and female, typically 8-10 weeks old |

| Housing | Controlled environment (temperature, humidity, light/dark cycle), ad libitum access to food and water (fasting may be required pre-dosing) |

| Dose Groups | Intravenous (IV) bolus (for bioavailability assessment), and at least three oral (PO) dose levels (low, medium, high) |

| Formulation | Solution or suspension in a suitable vehicle (e.g., saline, PEG400, Tween 80) |

| Blood Sampling | Serial sampling from a cannulated vessel (e.g., jugular vein) or terminal sampling via cardiac puncture at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) |

| Sample Processing | Plasma separation via centrifugation, addition of anticoagulant (e.g., EDTA, heparin) |

| Bioanalysis | Quantification of parent drug (and potentially metabolites) in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method |

| Pharmacokinetic Analysis | Non-compartmental analysis of concentration-time data to determine key parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution, Bioavailability) |

Experimental Workflow for a Typical Rodent Pharmacokinetic Study

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in rodents.

Caption: Workflow of a typical rodent pharmacokinetic study.

Brain Penetration Assessment

For a CNS-active compound like this compound, determining the extent of brain penetration is crucial. This is typically assessed by calculating the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Experimental Protocol for Brain Penetration

-

Dosing: Rodents are administered this compound at a therapeutic dose.

-

Sample Collection: At a time point corresponding to the expected Tmax or steady-state, animals are euthanized. Blood is collected via cardiac puncture, and the brain is rapidly excised.

-

Sample Processing: Plasma is isolated from the blood. The brain is homogenized in a suitable buffer.

-

Bioanalysis: The concentrations of this compound in both the plasma and brain homogenate are determined by LC-MS/MS.

-

Calculation: The brain-to-plasma ratio is calculated as the concentration in the brain divided by the concentration in the plasma.

The following diagram illustrates the factors influencing brain penetration.

Caption: Factors influencing drug passage across the blood-brain barrier.

Signaling Pathway of mGluR5

This compound exerts its effects by modulating the mGluR5 signaling pathway. As a negative allosteric modulator, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor, reducing its response to glutamate.

The diagram below outlines the canonical signaling pathway of mGluR5.

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.

Conclusion

While the precise pharmacokinetic parameters of this compound in rodent models are not publicly available, its demonstrated oral efficacy in preclinical studies indicates favorable absorption and CNS distribution. The experimental protocols outlined in this guide represent the standard methodologies that would have been employed to characterize the absorption, distribution, metabolism, and excretion of this compound. A more detailed quantitative understanding of this compound's pharmacokinetics would require access to proprietary data.

References

An In-depth Technical Guide on the CNS Penetration and Distribution of GRN-529

This guide provides a comprehensive overview of the central nervous system (CNS) penetration, distribution, and target engagement of GRN-529, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

This compound has been investigated for its therapeutic potential in neurodevelopmental and psychiatric disorders, including autism spectrum disorders and treatment-resistant depression.[1][3][5][6] Its efficacy is contingent on its ability to cross the blood-brain barrier, achieve sufficient concentrations in the CNS, and engage with its molecular target, the mGluR5 receptor.[1][3]

Data Presentation: Pharmacokinetics and Receptor Occupancy

Quantitative analysis of this compound's pharmacokinetic profile reveals its capacity for brain penetration across different mouse strains.[1] The relationship between systemic administration, resultant brain exposure, and mGluR5 receptor occupancy has been established through preclinical studies.[1][2][3]

Table 1: Unbound this compound Plasma and Brain Concentrations in Mice

This table summarizes the unbound concentrations of this compound measured in plasma and brain tissue following systemic administration in various mouse strains. Data was collected at peak concentration timeframes to correlate exposure with behavioral and occupancy experiments.[1]

| Mouse Strain | Dose (mg/kg) & Route | Time Post-Dose (min) | Unbound Plasma Conc. (nM) | Unbound Brain Conc. (nM) |

| B6 | 0.3 (i.p.) | 30 | 1.3 ± 0.2 | 1.0 ± 0.1 |

| B6 | 1.0 (i.p.) | 30 | 11.1 ± 1.6 | 7.6 ± 1.2 |

| B6 | 3.0 (i.p.) | 30 | 26.5 ± 4.1 | 22.8 ± 3.8 |

| BTBR | 1.0 (s.c.) | 60 | 11.8 ± 1.1 | 7.6 ± 0.7 |

| BTBR | 3.0 (s.c.) | 60 | 41.5 ± 5.6 | 26.6 ± 2.8 |

| C58 | 1.0 (i.p.) | 30 | 12.3 ± 1.0 | 6.6 ± 0.6 |

| C58 | 3.0 (i.p.) | 30 | 46.8 ± 11.2 | 26.9 ± 5.8 |

Data adapted from Silverman et al., 2012.[1] Concentrations are presented as mean ± SEM. i.p. = intraperitoneally; s.c. = subcutaneously.

Table 2: this compound Brain Exposure and mGluR5 Receptor Occupancy

This table illustrates the direct relationship between unbound this compound concentrations in the brain and the corresponding occupancy of mGluR5 receptors. A strong correlation was found between target engagement, exposure, and efficacy in behavioral tests.[3] Doses ranging from 1.0 to 3.0 mg/kg achieved significant receptor occupancy, which was associated with reductions in repetitive behaviors in mouse models of autism.[1]

| Mouse Strain(s) | Unbound Brain Conc. (nM) | mGluR5 Occupancy (%) |

| B6, BTBR, C58 | ~1 | ~20% |

| B6, BTBR, C58 | ~7 | ~50% |

| B6, BTBR, C58 | ~25 | ~90% |

Data adapted from Silverman et al., 2012.[1] The relationship between brain concentration and occupancy was similar across the tested strains.

Experimental Protocols

The data presented were generated using standardized and rigorous methodologies to ensure accuracy and reproducibility.

1. Animal Models and Drug Administration:

-

Subjects: Studies utilized various inbred mouse strains, including C57BL/6J (B6), BTBR T+tf/J (BTBR), and C58/J (C58), which are established models for studying behavioral phenotypes relevant to autism and other CNS disorders.[1]

-

Administration: this compound was administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections at specified doses.[1] Vehicle controls typically consisted of 10% Tween 80 in saline.[1]

2. Pharmacokinetic Analysis:

-

Sample Collection: Following this compound administration, mice were euthanized at specific time points (e.g., 30 or 60 minutes).[1] Blood and forebrain tissue samples were immediately collected.[1]

-

Sample Preparation: Plasma was separated from whole blood. Brain tissue was homogenized.

-

Quantification: Drug concentrations in plasma and brain homogenates were determined using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique for quantifying small molecules in complex biological matrices.[1]

3. Ex Vivo mGluR5 Receptor Occupancy Assay:

-

Principle: This assay measures the percentage of mGluR5 receptors bound by this compound in the brain after systemic administration.

-

Procedure: Forebrain samples were collected from mice treated with this compound or vehicle.[1] The tissue was processed to assess the binding of a radiolabeled ligand specific to mGluR5. The displacement of this radioligand by the unlabeled this compound allows for the calculation of receptor occupancy. The relationship between unbound brain levels of this compound and mGluR5 occupancy was then determined.[1]

Mandatory Visualizations

This compound Mechanism of Action

This compound functions as a negative allosteric modulator of the mGluR5 receptor.[2][3] It does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site within the receptor's transmembrane domain.[7] This binding event changes the conformation of the receptor, reducing its affinity for glutamate and attenuating the downstream signaling cascade initiated by Gq protein activation.

Preclinical Experimental Workflow

The evaluation of this compound's CNS effects follows a systematic workflow. It begins with the administration of the compound to animal models, followed by parallel assessments of pharmacokinetics, target engagement, and behavioral outcomes. This integrated approach is crucial for establishing a clear link between drug exposure, receptor interaction, and therapeutic efficacy.[3]

References

- 1. Negative Allosteric Modulation of the mGluR5 Receptor Reduces Repetitive Behaviors and Rescues Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. login.medscape.com [login.medscape.com]

- 3. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. uni-regensburg.de [uni-regensburg.de]

- 7. grokipedia.com [grokipedia.com]

GRN-529 Safety and Toxicity Profile: A Technical Overview

Disclaimer: Publicly available information on the safety and toxicity of GRN-529 is limited. This document summarizes the accessible preclinical data. A comprehensive safety assessment would require access to the full non-clinical safety data package, which is not in the public domain.

Introduction

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Developed by Wyeth, it has been investigated for its potential therapeutic applications in central nervous system disorders, including treatment-resistant depression, anxiety, and pain.[1] This technical guide provides an overview of the available preclinical safety and toxicity data for this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effect by binding to an allosteric site on the mGluR5, a G-protein coupled receptor. This binding event modulates the receptor's response to its endogenous ligand, glutamate. As a negative allosteric modulator, this compound reduces the signaling cascade initiated by glutamate binding. The mGluR5 is coupled to the Gαq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. By attenuating this pathway, this compound can dampen excessive glutamatergic neurotransmission, a mechanism implicated in various neurological and psychiatric conditions.

Preclinical Safety and Toxicity Data

The primary source of publicly available safety data for this compound is a preclinical study that evaluated its efficacy in animal models of depression, anxiety, and pain.[1] The study also included a preliminary assessment of potential side effects.

In Vivo Behavioral Safety

The potential for central nervous system-related side effects was assessed in rodents. The findings are summarized in the table below.

| Parameter | Species | Test | Dosage (p.o.) | Outcome | Reference |

| Motor Coordination | Rat | Rotarod Test | Not specified | No effect observed | [1] |

| Sexual Behavior | Rat | Not specified | Not specified | No effect observed | [1] |

| Cognition | Mouse | Social Odor Recognition | Not specified | Impaired cognition | [1] |

Table 1: Summary of In Vivo Behavioral Safety Findings for this compound

Acute Toxicity

No quantitative acute toxicity data, such as the median lethal dose (LD50), are publicly available for this compound. The preclinical efficacy studies were conducted with acute oral administration of doses ranging from 0.1 to 30 mg/kg.[1]

Genotoxicity and Carcinogenicity

There is no publicly available information regarding the genotoxic or carcinogenic potential of this compound.

Experimental Protocols

Detailed experimental protocols for the safety studies of this compound are not available in the public domain. The following are generalized descriptions of the methodologies likely employed based on standard practices in preclinical research.

Rotarod Test (Motor Coordination)

The rotarod test is a standard procedure to assess motor coordination and balance in rodents.

-

Apparatus: A rotating rod, typically with adjustable speed.

-

Procedure:

-

Animals are trained to walk on the rotating rod at a constant or accelerating speed.

-

Following a training period, animals are administered this compound or a vehicle control.

-

At specified time points after dosing, the animals are placed back on the rotarod.

-

The latency to fall from the rod is recorded.

-

-

Endpoint: A significant decrease in the latency to fall in the this compound-treated group compared to the control group would indicate impaired motor coordination.

Social Odor Recognition (Cognition)

This test evaluates short-term social memory in mice.

-

Procedure:

-

Habituation Phase: A subject mouse is exposed to a juvenile mouse for a set period, allowing for social investigation (e.g., sniffing).

-

Inter-exposure Interval: A delay period.

-

Test Phase: The subject mouse is re-exposed to the same juvenile mouse and a novel juvenile mouse.

-

-

Endpoint: The time spent investigating each of the juvenile mice is recorded. A mouse with intact social memory will spend significantly more time investigating the novel mouse. Impaired cognition is indicated if the subject mouse spends a similar amount of time investigating both the familiar and novel mice.

Discussion and Conclusion

The available data on the safety and toxicity of this compound are sparse and limited to preliminary in vivo behavioral assessments in rodents. The key finding from the published literature is a potential for cognitive impairment in mice, while motor coordination and sexual behavior in rats were unaffected.[1]

The absence of comprehensive toxicological data, including acute and chronic toxicity, genotoxicity, and carcinogenicity studies, precludes a thorough evaluation of the safety profile of this compound. Such studies are critical components of the preclinical data package required for advancing a drug candidate into clinical development. It is possible that such studies were conducted by the developing pharmaceutical company but have not been made public.

For a complete understanding of the safety and toxicity of this compound, access to the full preclinical toxicology report would be necessary. Researchers and drug development professionals should exercise caution when considering this compound and acknowledge the significant gaps in the publicly available safety information.

References

The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in Synaptic Plasticity: A Technical Guide

This guide provides an in-depth exploration of the metabotropic glutamate receptor 5 (mGluR5), a key modulator of synaptic plasticity. We will delve into its core functions, signaling pathways, and its significant role in both long-term potentiation (LTP) and long-term depression (LTD), processes fundamental to learning and memory. This document is intended for researchers, scientists, and professionals in drug development who are focused on the intricate mechanisms of neuronal function and dysfunction.

Introduction to mGluR5 and Synaptic Plasticity

The brain's remarkable ability to learn and adapt stems from the dynamic nature of its synaptic connections. Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that underlies learning and memory formation. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial modulatory role in this process. Among them, mGluR5 is of particular interest due to its high expression in postsynaptic densities of excitatory synapses, primarily in the hippocampus and cortex, regions critical for cognitive functions.

mGluR5 is a Class C G-protein coupled receptor that is activated by glutamate, the primary excitatory neurotransmitter in the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluR5 activation initiates a cascade of intracellular signaling events that can lead to profound and lasting changes in synaptic efficacy.

The mGluR5 Signaling Cascade

Activation of mGluR5 by glutamate triggers the activation of its coupled G-protein, Gαq/11. This initiates a canonical signaling pathway that is central to its function in synaptic plasticity.

-

Phospholipase C (PLC) Activation: Gαq/11 activates phospholipase Cβ1 (PLCβ1).

-

Second Messenger Production: PLCβ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm. This results in a significant, transient increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This initial signaling cascade can then diverge to influence a multitude of downstream effectors, ultimately leading to changes in protein synthesis, ion channel activity, and receptor trafficking, all of which are critical for the induction and maintenance of synaptic plasticity.

Figure 1: The canonical mGluR5 signaling pathway.

Role of mGluR5 in Long-Term Depression (LTD)

mGluR5 is perhaps most famously known for its critical role in a form of synaptic plasticity called long-term depression (LTD). mGluR5-dependent LTD is a long-lasting reduction in the efficacy of synaptic transmission. It is typically induced by low-frequency stimulation (LFS) of presynaptic neurons or by direct application of mGluR5 agonists like (S)-3,5-dihydroxyphenylglycine (DHPG).

The induction of mGluR5-LTD is dependent on the signaling cascade outlined above, with the rise in intracellular calcium and activation of PKC being crucial steps. A key molecular mechanism underlying mGluR5-LTD is the internalization of AMPA receptors from the postsynaptic membrane. This process reduces the number of receptors available to bind glutamate, thereby weakening the synapse. Furthermore, mGluR5-LTD requires local protein synthesis, indicating that the changes in synaptic strength are stabilized by the production of new proteins.

Role of mGluR5 in Long-Term Potentiation (LTP)

While its role in LTD is well-established, mGluR5 also plays a significant, albeit more complex, role in long-term potentiation (LTP), the persistent strengthening of synapses. The involvement of mGluR5 in LTP is often modulatory. For instance, activation of mGluR5 can lower the threshold for LTP induction, meaning that a weaker stimulus is required to potentiate the synapse.

This modulatory role is thought to be mediated by the mGluR5-dependent increase in intracellular calcium, which can prime the postsynaptic neuron to be more responsive to subsequent high-frequency stimulation that would typically induce LTP. Additionally, mGluR5 can interact with and modulate the function of NMDA receptors, which are critical for many forms of LTP.

Quantitative Data on mGluR5-Mediated Synaptic Plasticity

The following table summarizes quantitative data from key studies investigating the role of mGluR5 in synaptic plasticity.

| Parameter | Experimental Condition | Result | Reference |

| fEPSP Slope | Baseline vs. DHPG (50 µM) application in hippocampal slices | ~30-50% depression of fEPSP slope | |

| AMPA Receptor Surface Expression | DHPG (100 µM) treatment of cultured hippocampal neurons | ~25% reduction in surface GluA1-containing AMPA receptors | |

| LTP Magnitude | High-frequency stimulation (HFS) in wild-type vs. mGluR5 knockout mice | Significantly reduced LTP in mGluR5 knockout mice | |

| Protein Synthesis | DHPG-induced LTD in the presence of protein synthesis inhibitors (e.g., cycloheximide) | LTD is blocked, indicating a requirement for new protein synthesis | |

| Intracellular Calcium Concentration | mGluR5 activation with DHPG in cultured neurons | Transient increase in intracellular [Ca2+] to ~500-800 nM |

Key Experimental Protocols

The following provides an overview of a common experimental workflow used to study mGluR5-dependent LTD in rodent hippocampal slices.

Figure 2: A typical experimental workflow for studying mGluR5-LTD.

Detailed Methodology:

-

Slice Preparation:

-

Animals (typically mice or rats) are deeply anesthetized with isoflurane and decapitated in accordance with institutional animal care and use committee guidelines.

-

The brain is rapidly extracted and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) slicing artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2.

-

Coronal or sagittal slices (300-400 µm thick) containing the hippocampus are prepared using a vibratome.

-

Slices are then transferred to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover before experiments commence.

-

-

Electrophysiological Recordings:

-

A single slice is placed in a submerged recording chamber and continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

A bipolar stimulating electrode (e.g., tungsten) is positioned in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.

-

A glass microelectrode (filled with aCSF, 1-5 MΩ resistance) is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

-

The stimulus intensity is adjusted to elicit a fEPSP that is approximately 30-50% of the maximal response.

-

-

LTD Induction and Data Analysis:

-

Stable baseline responses are recorded every 30 seconds for at least 20 minutes.

-

mGluR5-dependent LTD is induced by bath application of the group I mGluR agonist DHPG (e.g., 50 µM for 5 minutes).

-

Following DHPG application, fEPSPs are recorded for at least 60 minutes to monitor the induction and maintenance of LTD.

-

The slope of the fEPSP is measured and normalized to the average slope during the baseline period. LTD is quantified as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.

-

Clinical Relevance and Drug Development

The critical role of mGluR5 in modulating synaptic plasticity has made it a significant target for drug development in a variety of neurological and psychiatric disorders. Dysregulation of mGluR5 signaling has been implicated in:

-

Fragile X Syndrome: This is the most common inherited form of intellectual disability and is caused by the silencing of the FMR1 gene, which codes for the fragile X mental retardation protein (FMRP). FMRP is an mRNA binding protein that suppresses protein synthesis downstream of mGluR5 activation. In the absence of FMRP, mGluR5 signaling is exaggerated, leading to excessive LTD and altered synaptic plasticity.

-

Alzheimer's Disease: Amyloid-beta oligomers, a hallmark of Alzheimer's disease, have been shown to aberrantly activate mGluR5, leading to synaptic dysfunction and cognitive decline.

-

Parkinson's Disease: mGluR5 is highly expressed in the basal ganglia, a brain region critical for motor control. Modulating mGluR5 activity has shown promise in alleviating motor symptoms in animal models of Parkinson's disease.

-

Addiction: mGluR5 has been implicated in the rewarding effects of drugs of abuse and the plastic changes that underlie addiction.

The development of selective mGluR5 antagonists and negative allosteric modulators (NAMs) has been a major focus of pharmaceutical research. These compounds have the potential to correct the synaptic deficits associated with the aforementioned disorders.

Figure 3: The logical relationship between mGluR5 dysregulation and neurological disorders.

Conclusion

mGluR5 is a pivotal player in the complex machinery of synaptic plasticity. Its ability to bidirectionally modulate synaptic strength through its intricate signaling pathways underscores its importance in cognitive processes. The wealth of research linking mGluR5 dysregulation to a range of debilitating neurological and psychiatric disorders has solidified its position as a high-priority target for therapeutic intervention. A deeper understanding of the molecular mechanisms governing mGluR5 function will continue to pave the way for the development of novel and effective treatments for these conditions.

Methodological & Application

GRN-529: Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRN-529 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Preclinical research has demonstrated its potential therapeutic efficacy in animal models of several neurological and psychiatric disorders, including autism spectrum disorder (ASD), depression, anxiety, and chronic pain.[1][4] this compound is theorized to exert its effects by reducing hyperactivity of the glutamate system.[1][3] These application notes provide a summary of key in vivo findings and detailed experimental protocols to aid researchers in the design and execution of studies involving this compound.

Mechanism of Action: mGluR5 Signaling

This compound acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both Ca2+ and DAG activate protein kinase C (PKC). The scaffolding protein Homer plays a crucial role in organizing these signaling components at the postsynaptic density.

Figure 1. Simplified mGluR5 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across various behavioral models.

Table 1: Efficacy of this compound in Mouse Models of Autism-Like Behaviors

| Animal Model | Behavioral Assay | Doses (mg/kg, i.p.) | Key Findings | Reference |

| BTBR T+tf/J | Repetitive Self-Grooming | 1.0, 3.0 | Significant reduction in grooming time. | [5] |

| C58/J | Stereotyped Jumping | 0.3, 1.0, 3.0 | Dose-dependent reduction in jumping behavior. | [5] |

| BTBR T+tf/J | Social Approach | 3.0 | Partial reversal of social deficits. | [5] |

| BTBR T+tf/J | Reciprocal Social Interaction | 3.0 | Increased nose-to-nose sniffing and social contact time. | [5] |

Table 2: Efficacy of this compound in Mouse Models of Depression, Anxiety, and Pain

| Behavioral Assay | Animal Model | Doses (mg/kg, p.o.) | Key Findings | Reference |

| Tail Suspension Test | Mouse | 0.1 - 30 | Dose-dependent decrease in immobility time. | [4] |

| Forced Swim Test | Mouse | 0.1 - 30 | Dose-dependent decrease in immobility time. | [4] |

| Stress-Induced Hyperthermia | Mouse | 0.1 - 30 | Attenuation of the hyperthermic response to stress. | [4] |

| Four-Plate Test | Mouse | 0.1 - 30 | Increased punished crossings, indicating anxiolytic-like effects. | [4] |

| Sciatic Nerve Ligation | Rat | 0.1 - 30 | Reversal of hyperalgesia. | [4] |

| Inflammatory Pain Model | Rat | 0.1 - 30 | Reversal of hyperalgesia. | [4] |

Experimental Protocols

Protocol 1: Assessment of Repetitive Behaviors in BTBR and C58/J Mice

This protocol is adapted from Silverman et al., 2012.[5]

1.1. Objective: To evaluate the effect of this compound on repetitive self-grooming in BTBR mice and stereotyped jumping in C58/J mice.

1.2. Materials:

-

BTBR T+tf/J (BTBR) and C58/J male mice

-

This compound

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Standard mouse cages

-

Video recording equipment

1.3. Experimental Procedure:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses.

-

Allow for a 30-minute pre-treatment period in the home cage.

-

Place each mouse individually into a clean, empty standard mouse cage for a 10-minute habituation period.

-

Following habituation, record the behavior of each mouse for 10 minutes.

-

For BTBR mice, a trained observer blind to the treatment conditions should score the cumulative time spent in self-grooming behavior.

-

For C58/J mice, the number of stereotyped vertical jumps should be counted.

1.4. Data Analysis:

-

Compare the mean time spent self-grooming or the mean number of jumps between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Social Behavior in BTBR Mice

This protocol is adapted from Silverman et al., 2012.[5]

2.1. Objective: To assess the effect of this compound on social approach and reciprocal social interaction in BTBR mice.

2.2. Materials:

-

BTBR T+tf/J (BTBR) male mice (test subjects)

-

Unfamiliar C57BL/6J male mice (stranger mice)

-

Three-chambered social approach apparatus

-

Standard mouse cage for reciprocal interaction

-

Video recording and analysis software (e.g., Noldus EthoVision)

2.3. Experimental Procedure (Social Approach):

-

Administer this compound or vehicle to the BTBR test mice 30 minutes prior to testing.

-

Habituate the test mouse to the three-chambered apparatus for 10 minutes, with free access to all chambers.

-

Confine the test mouse to the center chamber and place an unfamiliar "stranger 1" mouse in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.

-

Allow the test mouse to explore all three chambers for 10 minutes.

-

Record the time spent in each chamber and the time spent sniffing each wire cage.

2.4. Experimental Procedure (Reciprocal Social Interaction):

-

Administer this compound or vehicle to the BTBR test mouse 30 minutes prior to testing.

-

Place the test mouse and an unfamiliar C57BL/6J mouse together in a clean standard mouse cage.

-

Record the interaction for 10 minutes.

-

Score behaviors such as nose-to-nose sniffing, following, and pushing/shoving.

2.5. Data Analysis:

-

For the social approach test, analyze the preference for the chamber with the stranger mouse over the empty chamber.

-

For the reciprocal social interaction test, compare the duration and frequency of social behaviors between treatment groups.

-

Use appropriate statistical tests for comparisons.

Figure 2. General experimental workflow for in vivo studies with this compound.

Protocol 3: Tail Suspension Test (TST)

This protocol is a standard method for assessing antidepressant-like activity.

3.1. Objective: To evaluate the effect of this compound on behavioral despair in mice.

3.2. Materials:

-

Male mice (e.g., CD-1 or C57BL/6J)

-

This compound

-

Vehicle

-

Tail suspension apparatus

-

Adhesive tape

-

Video recording equipment or automated scoring system

3.3. Experimental Procedure:

-

Administer this compound or vehicle orally (p.o.) at the desired doses, typically 60 minutes before the test.

-

Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

-

Suspend the mouse by its tail from a hook or a ledge in the tail suspension apparatus. The mouse should be unable to reach any surfaces.

-

Record the session for a total of 6 minutes.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

3.4. Data Analysis:

-

Compare the mean duration of immobility between the this compound treated groups and the vehicle control group using an appropriate statistical test.

Protocol 4: Forced Swim Test (FST)

This is another widely used test for screening antidepressant drugs.

4.1. Objective: To assess the antidepressant-like effects of this compound in mice.

4.2. Materials:

-

Male mice

-

This compound

-

Vehicle

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment

4.3. Experimental Procedure:

-

Administer this compound or vehicle orally (p.o.) 60 minutes before the test.

-

Gently place the mouse into the cylinder of water.

-

The test duration is 6 minutes.

-

A trained observer should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

4.4. Data Analysis:

-

Compare the mean duration of immobility between the this compound treated groups and the vehicle control group using a suitable statistical method.

Conclusion

This compound has demonstrated a robust preclinical profile, showing efficacy in mitigating core behavioral deficits in mouse models of autism and exhibiting antidepressant, anxiolytic, and analgesic properties. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and other mGluR5 negative allosteric modulators. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral endpoints, is crucial for obtaining reliable and translatable results.

References

- 1. Homer Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]

GRN-529 for Autism Spectrum Disorder (ASD) Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRN-529 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD).[2] Research in mouse models of ASD has demonstrated that this compound can ameliorate core behavioral phenotypes, such as repetitive behaviors and social deficits.[1][2][3] These findings suggest that mGluR5 modulation may be a promising therapeutic strategy for ASD.[2][4]